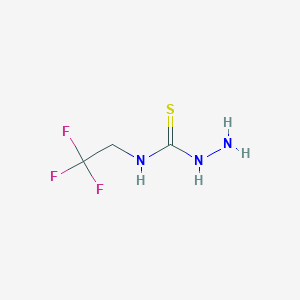
1-Amino-3-(2,2,2-trifluoroethyl)thiourea
Vue d'ensemble
Description
1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a useful research compound. Its molecular formula is C3H6F3N3S and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its biological efficacy.
Chemical Structure
The structural formula of this compound can be represented as follows:
This configuration allows for various interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, tetrafluorophenyl derivatives demonstrated superior antibacterial effects compared to their non-fluorinated counterparts .
| Compound Type | Activity Level |
|---|---|
| Tetrafluorophenyl | High |
| Trifluoromethyl | Moderate |
| Non-fluorinated | Low |
Anticancer Activity
Research has highlighted the anticancer potential of thiourea derivatives. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .
Case Study:
In a study involving human glioma cells, this compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival kinases .
Anti-inflammatory Properties
Thioureas are also recognized for their anti-inflammatory effects. The trifluoroethyl group appears to enhance these properties by modulating inflammatory cytokine production. Experimental models have shown that treatment with thiourea derivatives results in decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The biological activity of thioureas is influenced by their structural components. The presence of the trifluoroethyl group has been correlated with increased potency in various assays:
- Lipophilicity: The trifluoroethyl group increases the hydrophobic character of the molecule, enhancing membrane permeability.
- Metabolic Stability: Fluorinated compounds often exhibit improved resistance to metabolic degradation.
- Binding Affinity: The ability to form hydrogen bonds and other interactions with target proteins is enhanced by the unique electronic properties of fluorinated groups .
Propriétés
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLMDHLOFBFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














